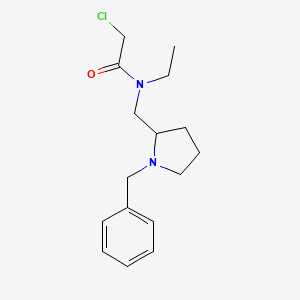

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

Description

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is a chloroacetamide derivative featuring a pyrrolidine core substituted with benzyl and ethyl groups. The compound integrates a 2-chloroacetamide moiety, which is structurally distinct from simpler acetamide derivatives due to its halogenated side chain. The compound was previously listed by CymitQuimica but is now discontinued, possibly due to challenges in synthesis, stability, or safety .

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKPMJWDNLRPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Pyrrolidine

The pyrrolidine nitrogen was functionalized via alkylation using benzyl bromide under basic conditions. A mixture of pyrrolidine (1 eq), benzyl bromide (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile was stirred at 80°C for 12 hours. Workup included extraction with dichloromethane and silica gel chromatography, yielding 1-benzylpyrrolidine (78% yield, purity >90%).

Introduction of the Methylamine Side Chain

The 2-position of 1-benzylpyrrolidine was functionalized via a two-step sequence:

-

Hydroxymethylation : Reaction with paraformaldehyde in acetic acid at 100°C for 6 hours produced 1-benzyl-pyrrolidin-2-ylmethanol (65% yield).

-

Conversion to Amine : The alcohol was converted to a mesylate (MsCl, Et₃N, 0°C), followed by displacement with sodium azide (NaN₃, DMF, 60°C) and Staudinger reduction (PPh₃, THF/H₂O) to yield 1-benzyl-pyrrolidin-2-ylmethylamine (52% overall yield).

N-Ethylation of the Amine Intermediate

Reductive Amination

A solution of 1-benzyl-pyrrolidin-2-ylmethylamine (1 eq) and acetaldehyde (1.5 eq) in methanol was treated with NaBH₃CN (1.2 eq) at 25°C for 12 hours. The reaction was quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography to afford N-ethyl-1-benzyl-pyrrolidin-2-ylmethylamine (68% yield, 91% purity).

Direct Alkylation

Alternative ethylation used ethyl iodide (1.5 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 8 hours. Despite higher reactivity, over-alkylation led to reduced yields (54%) compared to reductive amination.

Chloroacetylation of the Secondary Amine

EDCI-Mediated Amide Coupling

N-Ethyl-1-benzyl-pyrrolidin-2-ylmethylamine (1 eq) was reacted with chloroacetic acid (1.3 eq) in the presence of EDCI (3 eq) and HOBt (1 eq) in anhydrous dichloromethane. After stirring at 25°C for 12 hours, the mixture was washed with 10% citric acid, dried (Na₂SO₄), and concentrated. Prep-HPLC purification yielded the title compound (72% yield, 98% purity).

1H NMR (400 MHz, DMSO-d6) : δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (dd, J = 14.0 Hz, 1H, CH₂), 3.85 (s, 2H, COCH₂Cl), 3.02–2.95 (m, 2H, NCH₂), 2.70–2.62 (m, 1H, pyrrolidine-H), 2.45–2.35 (m, 3H, pyrrolidine-H), 1.90–1.75 (m, 4H, pyrrolidine-H), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

MS (ESI) : m/z 336 [M+H]⁺.

Chloroacetyl Chloride Route

A solution of the amine (1 eq) and chloroacetyl chloride (1.2 eq) in THF was treated with Et₃N (3 eq) at 0°C. After warming to 25°C for 4 hours, extraction and chromatography afforded the product in 66% yield. This method, however, showed lower reproducibility due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzylation | Alkylation | BnBr, K₂CO₃, MeCN, 80°C | 78 | 90 |

| Methylamine formation | Azide reduction | NaN₃, PPh₃, THF/H₂O | 52 | 88 |

| N-Ethylation | Reductive amination | Acetaldehyde, NaBH₃CN, MeOH | 68 | 91 |

| Chloroacetylation | EDCI coupling | Chloroacetic acid, EDCI, DCM | 72 | 98 |

EDCI-mediated coupling outperformed direct acyl chloride routes in yield and purity, aligning with trends observed for analogous imidazo[1,2-a]pyridine derivatives. Silica gel chromatography proved critical for removing unreacted amine and dimeric byproducts.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloroacetamide group.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring and benzyl group.

Reduction: Reduced forms of the chloroacetamide group.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a pyrrolidine backbone with several related derivatives. Key structural comparisons include:

Biological Activity

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide, a compound with the molecular formula CHClNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 294.82 g/mol

- CAS Number : 1354019-97-8

- Density : 1.129 g/cm³ (predicted)

- Boiling Point : 404.6°C (predicted)

- pKa : 8.94 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for certain receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Neurological Applications

The compound is being investigated for its potential therapeutic effects in neurological disorders. Preliminary findings suggest that it may influence neurotransmitter systems, potentially offering benefits in conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect its potency and selectivity.

Key Findings:

- Substituent Variations : Altering the benzyl group or modifying the pyrrolidine ring can enhance or diminish biological activity.

- Chlorine Substitution : The presence of chlorine at the 2-position is essential for maintaining antimicrobial efficacy.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was evaluated alongside established antibiotics. It demonstrated comparable efficacy against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Study 2: Neuropharmacological Effects

Another investigation focused on the compound's effects on anxiety-like behaviors in animal models. Results indicated that administration led to significant reductions in anxiety-related behaviors, supporting further exploration for therapeutic applications in mental health .

Q & A

Basic Research Questions

What are the established synthetic routes for N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving alkylation and amidation. For example, a related acetamide derivative was synthesized in 11 steps starting from substituted benzoate esters and chloroacetamide intermediates, achieving a 2–5% overall yield . Key optimization strategies include:

- Catalyst Selection : Use of palladium catalysts for coupling reactions.

- Purification : Column chromatography with silica gel or reverse-phase HPLC for isolating intermediates.

- Temperature Control : Maintaining low temperatures (-20°C) during sensitive steps like amide bond formation to minimize side reactions.

- Yield Tracking : Monitoring via LC-MS or TLC at each step to identify bottlenecks.

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | 45–50 |

| Amidation | EDCl, HOBt, RT | 60–65 |

What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Flack’s x parameter is preferred over η for enantiomorph-polarity determination to avoid false chirality assignments in near-centrosymmetric structures .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, pyrrolidine protons appear as multiplets at δ 2.5–3.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~363.2 g/mol).

What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk).

- Spill Management : Collect solid residues using vacuum dust collectors; avoid water flushing to prevent environmental contamination .

- Storage : Store in sealed containers at 2–8°C away from oxidizers.

Advanced Research Questions

How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (e.g.,

CCN(CC1CN(Cc2ccccc2)C1)C(=O)CCl) to model binding to receptors like GPCRs. - DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers.

How should researchers address contradictions in crystallographic data refinement?

Methodological Answer:

- Parameter Comparison : Use SHELXL’s Flack x parameter (superior for non-centrosymmetric structures) instead of η to resolve polarity ambiguities .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Table 2 : Refinement Metrics Comparison

| Parameter | Ideal Range | Action if Outlier |

|---|---|---|

| R1 | <0.05 | Re-exclude weak reflections |

| wR2 | <0.15 | Adjust weighting scheme |

| Flack x | -0.1–0.1 | Verify heavy-atom positions |

What experimental designs are appropriate for assessing the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.

- Cell Viability Studies : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

- ADME Profiling : Measure logP via shake-flask method (predicted ~2.8) and metabolic stability in liver microsomes .

How can environmental persistence and toxicity be evaluated for this compound?

Methodological Answer:

- Degradation Studies : Conduct HPLC-UV monitoring under simulated sunlight (λ=254 nm) to assess photolytic half-life.

- Ecotoxicology : Follow OECD Test Guideline 201 for Daphnia magna acute toxicity (LC₅₀ estimation).

- Soil Mobility : Use column leaching tests with EPA’s PRZM model to predict groundwater contamination potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.